molecular formula C14H10BrN3O2 B057746 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole CAS No. 20648-12-8

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole

Cat. No. B057746
CAS RN: 20648-12-8
M. Wt: 332.15 g/mol
InChI Key: YGBPUZVNCZHWHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole derivatives involves various chemical reactions, often including the use of bromo and nitro substituents. For instance, compounds with similar structures have been synthesized through reactions that yield good to excellent yields, characterized by NMR, mass spectral analyses, and sometimes X-ray diffraction studies to confirm their structure (Ranjith et al., 2013). Additionally, microwave-assisted synthesis has been developed for rapid synthesis with excellent yields, demonstrating the advancements in synthetic methodologies for benzimidazole derivatives (Jagadeesha et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole, is often analyzed using spectroscopic methods such as NMR and IR spectroscopy, along with X-ray crystallography for solid-state structure determination. These analyses reveal details about the molecular conformation, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the compound's chemical behavior (González-Padilla et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a range of chemical reactivity, depending on the nature of their substituents. They undergo various electrophilic and nucleophilic substitution reactions, as well as complexation reactions with metals. For example, their ability to form complexes with zinc ions has been studied, showing the influence of substituents on complexation behavior (Tavman, 2006).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of benzimidazole derivatives. These properties are determined by functional groups, such as the nitro and bromo substituents, which affect the electron distribution and chemical reactivity of the molecule. Studies have shown that these compounds exhibit significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Ahmadi & Nahri-Niknafs, 2011).

Scientific Research Applications

Antifungal Activities

Novel benzimidazole derivatives, including compounds related to 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole, have been synthesized and tested for antifungal activities. These compounds displayed potential fungicidal properties against pathogens such as Candida albicans, Candida glabrata, and Candida krusei. This indicates their utility in developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).

Corrosion Inhibition

A derivative of benzimidazole, closely related to 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole, was studied as a corrosion inhibitor for specific alloys in hydrochloric acid solutions. It showed significant inhibition efficiency, suggesting its application in protecting metals from corrosion in industrial settings (Onyeachu et al., 2020).

Anti-tubercular and Antimicrobial Activities

Benzimidazole derivatives, including 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and anti-tubercular activities. These compounds showed promise against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases (Shingalapur et al., 2009).

Glucosidase Inhibitors and Antioxidant Activities

Benzimidazole derivatives have also been explored for their potential as glucosidase inhibitors and antioxidants. Their significant scavenging activity and inhibitory effect on α-glucosidase indicate potential applications in managing oxidative stress-related diseases and diabetes (Özil et al., 2018).

Antihypertensive Activity

Certain benzimidazole derivatives exhibit significant antihypertensive activity, suggesting their potential use in treating hypertension. These compounds have shown effectiveness in lowering blood pressure in various studies, indicating their therapeutic potential in cardiovascular diseases (Sharma et al., 2010).

Anticancer Agents

2-Aryl-5(6)-nitro-1H-benzimidazole derivatives, structurally related to 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole, have been synthesized and evaluated as potential anticancer agents. Some of these compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Romero-Castro et al., 2011).

Safety And Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole” would require proper safety precautions. The specific hazards would depend on the compound’s properties, but could include skin and eye irritation, respiratory irritation, and environmental hazards .

Future Directions

The future directions for a compound like this could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-(4-bromophenyl)-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBPUZVNCZHWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

CAS RN

20648-12-8
Record name 2-(4-BROMOPHENYL)-1-METHYL-5-NITRO-1H-BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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